Home > Products > Building Blocks P13360 > 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1006446-94-1

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Catalog Number: EVT-3050712
CAS Number: 1006446-94-1
Molecular Formula: C13H13N5O2
Molecular Weight: 271.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

Compound Description: This compound is an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative designed for tumor imaging with positron emission tomography (PET). Preliminary biodistribution experiments showed slow clearance rates from excretory tissues, prompting further investigation for tumor imaging applications. []

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine-3-carbonitrile structure with 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The key difference is the substituent at the 7-position, with [18F]1 featuring a 2-[18F]fluoroethylamino group while the target compound has a 1-ethyl-5-methyl-1H-pyrazol-4-yl group. []

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

Compound Description: Another 18F-labeled pyrazolo[1,5-a]pyrimidine derivative studied for potential PET imaging applications, this compound also exhibits slow clearance from excretory tissues. []

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

Compound Description: This 18F-labeled pyrazolo[1,5-a]pyrimidine derivative was designed with a polar ester group to improve clearance rates for potential PET imaging applications. In vitro studies showed higher uptake of [18F]3 by S180 tumor cells compared to [18F]5. []

Relevance: [18F]3 shares the core pyrazolo[1,5-a]pyrimidine-3-carbonitrile structure with 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Both feature a 2-[18F]fluoroethylamino substituent at the 7-position. The key difference lies in the 5-position substituent, with [18F]3 having an acetoxymethyl group while the target compound has a methyl group. []

7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([18F]4)

Compound Description: This 18F-labeled pyrazolo[1,5-a]pyrimidine derivative incorporates a polar hydroxyl group at the 5-position to enhance clearance for potential PET imaging. It exhibited higher uptake in S180 tumor cells compared to [18F]5 in vitro. []

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

Compound Description: This 18F-labeled pyrazolo[1,5-a]pyrimidine derivative incorporates a polar carboxyl group, but exhibited lower uptake in S180 tumor cells compared to [18F]3 and [18F]4. []

4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189)

Compound Description: LDN-193189 is a known bone morphogenetic protein (BMP) inhibitor and a potent antagonist of the BMP receptor activin receptor–like kinase 3 (ALK3). It has been shown to block SMAD phosphorylation in vitro and in vivo and enhance liver regeneration after partial hepatectomy. []

Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core structure with 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The key difference lies in the substituents at positions 3 and 6. LDN-193189 has a quinoline group at position 3 and a 4-(1-piperazinyl)phenyl group at position 6, while the target compound possesses a carboxylic acid group at position 3 and a 1-ethyl-5-methyl-1H-pyrazol-4-yl group at position 7. []

4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (DMH2)

Compound Description: DMH2 is another antagonist of ALK3 and a potent inhibitor of BMP signaling. Like LDN-193189, it enhances liver regeneration after partial hepatectomy. []

Relevance: This compound also shares the pyrazolo[1,5-a]pyrimidine core structure with 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. DMH2 features a quinoline substituent at position 3 and a complex 4-(2-(morpholin-4-yl)ethoxy)phenyl group at position 6. In contrast, the target compound has a carboxylic acid group at position 3 and a 1-ethyl-5-methyl-1H-pyrazol-4-yl group at position 7. []

7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350)

Compound Description: VU0465350 is a novel ALK3 antagonist and a potent BMP inhibitor. It demonstrates similar liver regeneration-enhancing properties as LDN-193189 and DMH2. []

Relevance: While VU0465350 doesn't share the same core structure, its biological activity as an ALK3 antagonist makes it relevant to the study of pyrazolo[1,5-a]pyrimidine derivatives like 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, particularly those involved in BMP signaling pathways. It highlights the exploration of different chemical scaffolds for targeting ALK3 and influencing liver regeneration. []

5-(6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381)

Compound Description: VU0469381 is an antagonist of the BMP receptor ALK2 and, unlike the other ALK3 antagonists, does not affect liver regeneration. []

Relevance: Although targeting a different BMP receptor, VU0469381 offers valuable insight into the structure-activity relationship within the pyrazolo[1,5-a]pyrimidine family of compounds. Comparing its structure and activity to 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and other ALK3 antagonists could help elucidate the structural features essential for specific BMP receptor interactions and downstream effects on liver regeneration. []

Overview

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its structure incorporates multiple heterocyclic rings, which contribute to its potential pharmacological properties.

Source

The compound can be synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. The synthesis methods often utilize intermediate compounds that facilitate the formation of the desired pyrazolo[1,5-a]pyrimidine structure.

Classification

This compound is classified under heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrimidine derivative. It is characterized by its unique combination of pyrazole and pyrimidine moieties, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions that can include condensation reactions, cyclization, and functional group modifications.

Technical Details:

  1. Starting Materials: The synthesis often begins with readily available pyrazole derivatives such as 5-methyl-1H-pyrazole.
  2. Reagents: Common reagents include bases like sodium ethoxide and coupling agents for amide bond formation.
  3. Intermediate Compounds: Key intermediates may include various substituted pyrazolo[1,5-a]pyrimidines, which are obtained through cyclization reactions involving appropriate electrophiles.

For example, one method involves reacting 5-amino-3-methylpyrazole with diethyl malonate under basic conditions to form a dihydroxy intermediate, which can then be further modified to yield the final product .

Molecular Structure Analysis

Structure

The molecular structure of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid features:

  • A pyrazolo[1,5-a]pyrimidine core, which consists of a fused pyrazole and pyrimidine ring system.
  • An ethyl group and a methyl group on the pyrazole ring.
  • A carboxylic acid functional group at the 3-position of the pyrimidine ring.

Data

The molecular formula is C13H14N4O2C_{13}H_{14}N_4O_2, with a molecular weight of approximately 258.28 g/mol. The compound's melting point and solubility characteristics can vary based on synthesis conditions and purity.

Chemical Reactions Analysis

Reactions

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and heterocycles.

Technical Details:

  1. Decarboxylation: Under certain conditions, the carboxylic acid group may be removed to yield a corresponding hydrocarbon derivative.
  2. Esterification: Reaction with alcohols can lead to the formation of esters.
  3. Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attacks at specific positions on the aromatic rings.
Mechanism of Action

The mechanism of action for compounds like 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors.

Process

This compound may act as an inhibitor for various kinases or enzymes involved in signaling pathways relevant to cancer or inflammatory diseases. The binding affinity and specificity are influenced by the structural features provided by the pyrazolo[1,5-a]pyrimidine framework.

Data

Studies have shown that derivatives of this class exhibit promising inhibitory activities against certain cancer cell lines and may modulate pathways involved in cell proliferation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically crystalline solids.
  • Melting Point: Varies based on purity; generally within a range characteristic for similar compounds.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and methanol but may have limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are used to characterize these properties further.

Applications

Scientific Uses

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutics targeting specific diseases like cancer or infectious diseases.
  • Biochemical Research: Used in studies investigating enzyme inhibition and signal transduction pathways.

Research continues into optimizing its pharmacological properties and expanding its utility across various therapeutic areas .

Properties

CAS Number

1006446-94-1

Product Name

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

IUPAC Name

7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Molecular Formula

C13H13N5O2

Molecular Weight

271.28

InChI

InChI=1S/C13H13N5O2/c1-3-17-8(2)9(6-15-17)11-4-5-14-12-10(13(19)20)7-16-18(11)12/h4-7H,3H2,1-2H3,(H,19,20)

InChI Key

CMLODQSTOHHNNJ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.